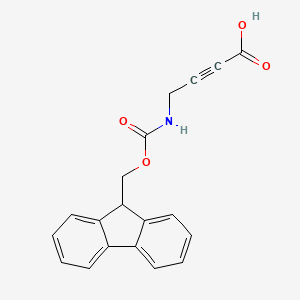

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

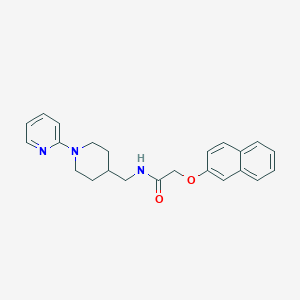

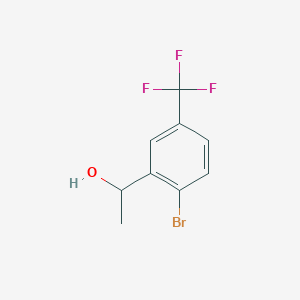

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of this compound could involve the reaction of various carbonyl compounds (aldehydes or ketones) in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino acid backbone, and a thiophene ring. The Fmoc group is a protective group used in peptide synthesis. The thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis

The aromatic ring (9H-fluoren-9-yl) can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions, depending on the reagents and conditions applied .Aplicaciones Científicas De Investigación

Enzyme-activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which share structural similarities with the compound , have been utilized as surfactants for carbon nanotubes. These surfactants are then converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions under constant and physiological conditions, illustrating the compound's role in nanotechnology and material science (Cousins et al., 2009).

Peptide Synthesis

The compound's structure is essential for the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, with these monomer units being incorporated into solid-phase synthesis leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Liquid Crystallinity

The compound contributes to the study of liquid crystallinity, where the liquid crystallinity values of 2-fluorenyl 4-alkyl (pentadecyl, n-, or s-butyl)-benzoates were compared, indicating its importance in the development of liquid crystal technology (Yamamoto et al., 2005).

Material Science and Nanotechnology

The self-assembly capabilities of Fmoc variants of this compound have been explored, revealing controlled morphological changes in self-assembled structures formed by these compounds. This adaptability is crucial for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Anti-inflammatory Applications

Though not directly applicable to the initial compound, related research on N-(fluorenyl-9-methoxycarbonyl) amino acids demonstrates a broad spectrum of anti-inflammatory activity. These findings suggest potential biomedical applications for similar compounds, focusing on their mechanism of action and therapeutic potential in inflammatory diseases (Burch et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c25-20(21-10-5-11-30-21)12-19(22(26)27)24-23(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJLZJWPCZPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)

![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)

![8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2569282.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)